molecular formula C11H16BrN3O2 B2451721 tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate CAS No. 2166639-82-1

tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate

Katalognummer: B2451721
CAS-Nummer: 2166639-82-1
Molekulargewicht: 302.172
InChI-Schlüssel: KBYGXEPZXQQAAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system containing both pyrazole and pyrimidine rings. The tert-butyl group and the bromine atom attached to the core structure contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate can be achieved through multi-component reactions. One common method involves the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile. This one-pot reaction is regio- and chemoselective, leading to the formation of the desired product . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the pyrazolopyrimidine ring system.

Analyse Chemischer Reaktionen

tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with the pyrazolo-pyrimidine scaffold exhibit promising anticancer properties. For instance:

  • In vitro Studies : Various derivatives have been tested against different cancer cell lines. For example, studies have shown that certain pyrazolo derivatives can inhibit the growth of A549 lung cancer cells with IC50_{50} values ranging from 26 µM to 49.85 µM .
  • Mechanism of Action : The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds similar to tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine have shown potential in targeting CDK2 and CDK9, leading to apoptosis in tumor cells .

Anti-inflammatory Properties

Pyrazole derivatives are also known for their anti-inflammatory effects. The presence of specific functional groups in tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine enhances its ability to modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.

Other Therapeutic Applications

Beyond oncology and inflammation, the compound's structure suggests potential applications in:

  • Antimicrobial Activity : Pyrazole derivatives have been explored for their antibacterial properties, suggesting that tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine could be evaluated for similar effects.
  • Neuroprotective Effects : Some studies indicate that pyrazole compounds may offer neuroprotective benefits, potentially useful in neurodegenerative diseases.

Table: Summary of Biological Activities

Activity Cell Line/Model IC50_{50} Value (µM) Reference
AnticancerA54926
AnticancerHepG249.85
Anti-inflammatoryNot specified-
AntimicrobialVarious-

Wirkmechanismus

The mechanism of action of tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl and bromine groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is a synthetic compound with the molecular formula C₁₁H₁₆BrN₃O₂ and a molecular weight of 302.17 g/mol. This compound features a unique structure characterized by a tert-butyl group, a bromine atom at position 3, and a carboxylate functional group, which contribute to its chemical reactivity and potential biological activities. Its synthesis typically involves multi-step organic reactions starting from simpler pyrazole derivatives, making it a versatile intermediate in medicinal chemistry.

The compound exists as a solid at room temperature with notable boiling and flash points of approximately 399.4 °C and 195.4 °C, respectively. The reactivity is attributed to the bromine substituent that can undergo nucleophilic substitution reactions, while the carboxylate group can participate in esterification and amidation reactions .

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in the realm of anticancer research. Preliminary studies suggest potential interactions with various biological targets such as enzymes involved in cell signaling pathways.

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit broad-spectrum anticancer activity. For instance, related compounds have shown mean growth inhibition (GI%) of up to 43.9% across multiple cancer cell lines . The compound's structural features allow it to bind effectively to cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and thus represent significant therapeutic targets for cancer treatment.

Study on Cell Cycle Arrest

A study investigated the effects of pyrazolo[1,5-a]pyrimidine derivatives on cell cycle progression in cancer cell lines. The results indicated that treatment with specific derivatives led to significant arrest in the G0–G1 phase of the cell cycle, suggesting an induction of apoptosis. For example:

  • Control Group : 57.08% in G0–G1 phase
  • Compound Treatment : Increased to 84.36% and 78.01% for tested compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance biological activity. For instance, bromination at position 3 has been linked to increased potency against specific cancer types .

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundTert-butyl group; Bromine; CarboxylatePotential anticancer activityUnique bromination at position 3
Tert-butyl 3-chloro-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylateChlorine instead of BromineSimilar activity profileChlorinated variant may exhibit different reactivity
Tert-butyl 3-fluoro-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylateFluorine substituentPotential neuroprotective effectsFluorination may enhance lipophilicity

The proposed mechanism involves the inhibition of CDK2 and TRKA pathways, which are vital for cancer cell proliferation. By targeting these kinases, tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine derivatives can induce cytotoxic effects leading to reduced tumor growth .

Eigenschaften

IUPAC Name

tert-butyl 3-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-5-4-6-15-9(14)8(12)7-13-15/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYGXEPZXQQAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C1=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.